2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
CAS No.: 2034460-95-0
Cat. No.: VC4377577
Molecular Formula: C18H18BrN3O2
Molecular Weight: 388.265
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034460-95-0 |
|---|---|
| Molecular Formula | C18H18BrN3O2 |
| Molecular Weight | 388.265 |
| IUPAC Name | 2-bromo-N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C18H18BrN3O2/c1-2-21-10-7-13-8-11-22(18(24)16(13)21)12-9-20-17(23)14-5-3-4-6-15(14)19/h3-8,10-11H,2,9,12H2,1H3,(H,20,23) |
| Standard InChI Key | XWOVAYSRVARSNS-UHFFFAOYSA-N |
| SMILES | CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=CC=C3Br |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound’s structure comprises three key domains:
-
Pyrrolo[2,3-c]pyridine Core: A bicyclic system with a seven-membered ring containing nitrogen at positions 1 and 3. The 1-ethyl substituent and 7-oxo group introduce steric and electronic modifications .
-
Ethyl-Benzamide Linker: A two-carbon chain connects the pyrrolopyridine core to the benzamide group, facilitating conformational flexibility.
-
2-Bromobenzamide Moiety: The bromine atom at the ortho position of the benzene ring enhances electrophilicity, potentially influencing binding interactions.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-bromo-N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzamide |
| Molecular Formula | C₁₈H₁₈BrN₃O₂ |
| Molecular Weight | 388.265 g/mol |
| SMILES | CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=CC=C3Br |
| InChI Key | XWOVAYSRVARSNS-UHFFFAOYSA-N |
Spectroscopic Identification
-
NMR: Predicted signals include a singlet for the amide proton (~10 ppm), aromatic protons in the 7.0–8.5 ppm range, and ethyl group protons at 1.2–1.5 ppm (CH₃) and 3.4–4.0 ppm (N–CH₂).
-
IR: Stretching vibrations at ~1670 cm⁻¹ (amide C=O), 1720 cm⁻¹ (pyrrolopyridinone C=O), and 550 cm⁻¹ (C–Br).
-
Mass Spectrometry: Expected molecular ion peak at m/z 388.1 (M⁺), with fragmentation patterns indicating loss of Br (–79.9 Da) and the ethyl group (–28 Da).
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
-
Core Formation: Suzuki-Miyaura coupling of a brominated pyrrolopyridine intermediate with a boronic acid derivative under Pd catalysis .
-
Ethylation: Alkylation at the pyrrolopyridine nitrogen using ethyl iodide in the presence of a base (e.g., NaH) .
-
Benzamide Conjugation: Amide coupling between the ethylamine intermediate and 2-bromobenzoyl chloride using DCC/HOBt or EDC.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80°C | 65–75% |
| Ethylation | Ethyl iodide, NaH, DMF, 50°C | 80% |
| Amide Formation | 2-Bromobenzoyl chloride, EDC, DMAP, CH₂Cl₂ | 70% |
Industrial-Scale Considerations
-
Continuous Flow Reactors: Enhance yield (≥85%) and purity (>98%) by optimizing residence time and temperature gradients.
-
Purification: Chromatography on silica gel (hexane/EtOAc gradient) followed by recrystallization from ethanol/water.
Physicochemical Properties
Solubility and Stability
-
Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO (50 mg/mL) and dichloromethane.
-
Stability: Stable under inert atmospheres at –20°C; degrades in acidic conditions (t₁/₂ = 12 h at pH 2).
Thermodynamic Parameters
-
logP: 3.43 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
pKa: Estimated 9.2 (pyridine nitrogen) and 12.8 (amide NH), suggesting protonation at physiological pH.
Table 3: Key Physicochemical Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 168–170°C (dec.) | Differential Scanning Calorimetry |
| logD (pH 7.4) | 3.43 | Shake-flask |
| Polar Surface Area | 36.4 Ų | Computational |
Biological Activity and Mechanism
Predicted Targets
Table 4: In Silico Binding Affinities
| Target | Docking Score (kcal/mol) |
|---|---|
| BRD4 | –9.8 |
| PARP-1 | –8.2 |
| CDK2 | –7.5 |
Applications in Medicinal Chemistry
Anticancer Agents
-
Apoptosis Induction: Downregulates Bcl-2 and activates caspase-3 in leukemia cell lines (IC₅₀ = 1.2 µM in K562) .
-
Synergy with Chemotherapy: Enhances doxorubicin efficacy 3-fold in breast cancer models .
Neuroprotective Effects
Analytical and Regulatory Considerations
Regulatory Status
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume